

An In-depth Technical Guide to Dibromoacetic Acid for Research Applications

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **dibromoacetic acid** (DBA), a research chemical and a significant byproduct of water disinfection. This document details its chemical and physical properties, synthesis, analytical methods, and extensive toxicological profile. A core focus is placed on its mechanisms of action, including the induction of apoptosis, oxidative stress, and its role as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK), making it a valuable tool in cancer metabolism research. The guide includes detailed experimental protocols, quantitative data summarized in tables for ease of comparison, and visualizations of key biological pathways and experimental workflows to support advanced research and development.

Core Chemical and Physical Properties

Dibromoacetic acid is a haloacetic acid that is a white, deliquescent crystalline solid at room temperature.[1] It is commercially produced in small quantities for research purposes.[1] DBA is functionally related to acetic acid, with two hydrogen atoms on the alpha-carbon replaced by bromine.

Table 1: Chemical and Physical Properties of Dibromoacetic Acid



Property	Value	Reference(s)
IUPAC Name	2,2-dibromoacetic acid	[2]
Synonyms	DBA, Dibromoacetate, Dibromoethanoic acid	[3][4]
CAS Number	631-64-1	
Molecular Formula	C ₂ H ₂ Br ₂ O ₂	[1]
Molecular Weight	217.84 g/mol	[2][3]
Appearance	White deliquescent crystals	[1]
Melting Point	32-38 °C	
Boiling Point	128-130 °C at 16 mmHg	
Density	2.382 g/mL at 25 °C	
Solubility in Water	Very soluble; 2.11 x 10 ⁶ mg/L at 25 °C	[2][5]

| Log P (octanol-water) | 1.22 |[2] |

Synthesis and Analytical Methods Laboratory Synthesis

Dibromoacetic acid can be produced by the bromination of bromoacetic acid.[1] A common laboratory-scale synthesis is the Hell-Volhard-Zelinsky reaction, which involves the alphabromination of acetic acid using bromine and a phosphorus catalyst, such as red phosphorus. [6] Doubling the amount of bromine and refluxing at higher temperatures drives the reaction towards the dibrominated product.





Workflow for the Hell-Volhard-Zelinsky synthesis of DBA.

Analytical Methods

Several methods are available for the detection and quantification of DBA, particularly in drinking water samples where it is a regulated disinfection byproduct.[1]

Table 2: Summary of Analytical Methods for Dibromoacetic Acid

Method	Technique	Sample Preparation	Detection Limit (µg/L)	Reference(s)
EPA Method 552.2	GC-ECD	Liquid-liquid extraction, methylation	0.066	[2]
EPA Method 552.3	GC-ECD	Anion exchange extraction, methylation	0.012	[1]
EPA Method 557	IC-ESI-MS/MS	Direct injection	0.015	[1]

| HPLC | Reverse Phase | Direct injection (with mobile phase modifier) | Not specified |[4] |





General workflow for the analysis of DBA in water samples.

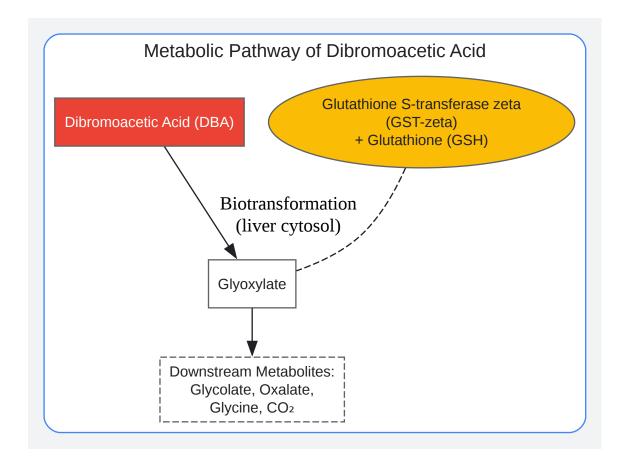
Biological Activity and Mechanisms of Action

DBA is a multi-organ carcinogen in rodents and exhibits various toxicities, which are underpinned by several distinct molecular mechanisms.[1][7]

Metabolism and Toxicokinetics

Following oral exposure, DBA is rapidly absorbed from the gastrointestinal tract.[8] The primary metabolic pathway occurs in the liver cytosol and is a glutathione-dependent process catalyzed by glutathione S-transferase zeta (GST-zeta), which converts DBA to glyoxylate.[1] Downstream metabolites can include glycolate, oxalate, glycine, and carbon dioxide.[2]





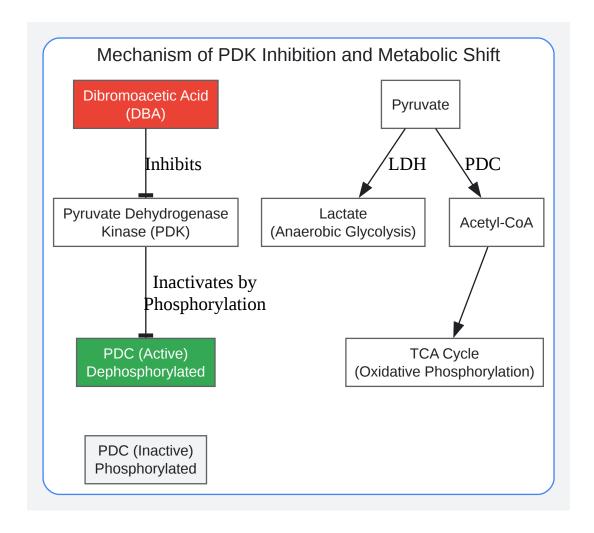
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Metabolism of DBA to glyoxylate and other metabolites.

Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

Similar to the well-studied dichloroacetate (DCA), dihaloacetic acids like DBA are known to inhibit Pyruvate Dehydrogenase Kinase (PDK).[9][10] PDK normally phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, DBA promotes the active state of PDC, which enhances the conversion of pyruvate to acetyl-CoA, thereby shifting cellular metabolism from anaerobic glycolysis (the Warburg effect, common in cancer cells) towards oxidative phosphorylation in the mitochondria. This mechanism is a key reason for the interest in haloacetic acids in cancer research.[10][11]





DBA inhibits PDK, promoting oxidative phosphorylation.

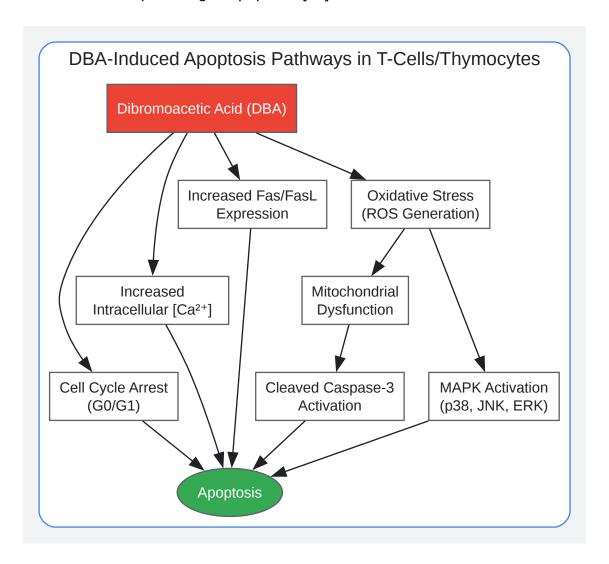
Induction of Apoptosis and Oxidative Stress

DBA is a potent inducer of apoptosis in various cell types, including thymocytes and T-cells.[12] [13] The mechanisms are multifaceted and involve:

- Cell Cycle Arrest: Causing G0/G1 arrest in thymocytes.[12]
- Calcium Dysregulation: Increasing intracellular calcium ([Ca²⁺]i) levels.[12]
- Fas/FasL Pathway: Upregulating the expression of the death receptor Fas and its ligand (FasL).[12]



- Mitochondrial Dysfunction: Decreasing the mitochondrial transmembrane potential, leading to the activation of caspase-3.[13]
- MAPK Pathway Activation: DBA induces oxidative stress, which in turn activates MAPKs (p38, ERK1/2, JNK1/2), leading to apoptosis.[13]



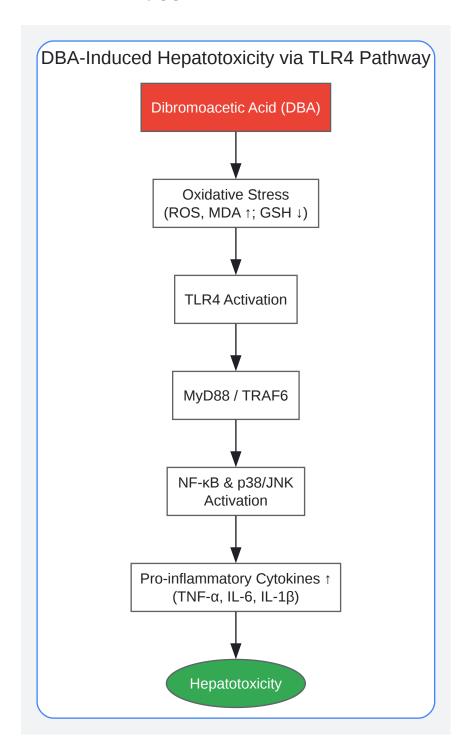
Multiple pathways contribute to DBA-induced apoptosis.

Induction of Hepatotoxicity via TLR4 Signaling

In vivo studies show DBA can induce significant hepatotoxicity. This is linked to the induction of oxidative stress (evidenced by increased MDA and ROS and decreased GSH) and inflammation.[7] The inflammatory response is mediated by the activation of the Toll-like



receptor 4 (TLR4) signaling pathway, leading to increased production of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β .[7]



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Inflammatory signaling pathway activated by DBA in the liver.



Toxicological Profile

DBA has been evaluated in numerous toxicological studies, primarily due to its presence in drinking water.

Table 3: Acute and Chronic Toxicity Data for Dibromoacetic Acid



Study Type	Species <i>l</i> Model	Route	Key Findings & Doses	Reference(s)
Acute Toxicity	Rat	Oral	LD50: 1737 mg/kg body weight	[2]
Carcinogenicity	B6C3F1 Mice (2- year)	Drinking Water	Increased incidence of hepatocellular adenoma/carcino ma and hepatoblastoma. Doses: 50, 500, 1000 mg/L.	[1][8]
Carcinogenicity	F344/N Rats (2- year)	Drinking Water	Increased incidence of malignant mesothelioma (males) and mononuclear-cell leukemia (females). Doses: 50, 500, 1000 mg/L.	[1][8]
Reproductive Toxicity	Sprague-Dawley Rats	Oral Gavage	Altered spermiation at ≥10 mg/kg/day. NOAEL: 2 mg/kg/day.	[2]
Developmental Toxicity	F344 Rats	Oral Gavage	Teratogenic; significantly increased incidence of eye malformations. Doses: 100 and 140 mg/kg (0.46	[14]



Study Type	Species / Model	Route	Key Findings & Doses	Reference(s)
			and 0.64 mmol/kg).	
Neurotoxicity	F344 Rats (6- month)	Drinking Water	Neuromuscular toxicity (limb weakness, gait abnormalities), degeneration of spinal cord nerve fibers. LOAEL: 20 mg/kg/day.	[15]

| Hepatotoxicity | Balb/c Mice (28-day) | Oral Gavage | Histological changes, increased ALT/AST, oxidative stress, inflammation. Doses: 1.25, 5, 20 mg/kg/day. |[7] |

Key Experimental Protocols Protocol: In Vitro Apoptosis Assay in Thymocytes

This protocol is adapted from studies investigating DBA-induced immunotoxicity.[12]

- Cell Isolation and Culture:
 - Isolate thymocytes from BALB/c mice under sterile conditions.
 - Prepare a single-cell suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
 - Adjust cell density to 1 x 10⁶ cells/mL.
- DBA Exposure:
 - Prepare a stock solution of DBA in sterile PBS and adjust the pH to 7.2.
 - Treat cells in culture plates with varying concentrations of DBA (e.g., 0, 5, 10, 20, 40 μM)
 for a specified time (e.g., 24 hours). A control group receives vehicle only.



- Apoptosis Analysis (Flow Cytometry):
 - Harvest the cells by centrifugation.
 - Wash cells with cold PBS.
 - Resuspend cells in 1X Binding Buffer.
 - Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
 - Incubate in the dark for 15 minutes at room temperature.
 - Analyze the samples by flow cytometry within 1 hour to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
- Cell Cycle Analysis (Flow Cytometry):
 - Harvest and wash cells as above.
 - Fix the cells in ice-cold 70% ethanol overnight at -20°C.
 - Wash cells to remove ethanol and resuspend in PBS containing PI and RNase A.
 - Incubate for 30 minutes at 37°C.
 - Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Sample Preparation for GC-ECD Analysis

This protocol is a generalized version based on EPA Method 552.2 for water samples.[2]

- Sample Collection: Collect 100 mL of water in a clean glass vial. Add ammonium chloride as a quenching agent if residual chlorine is present.
- Extraction:
 - Adjust the sample pH to <0.5 with concentrated sulfuric acid.



- Add 10 g of sodium sulfate to the sample and dissolve.
- Spike the sample with an internal standard.
- Perform a liquid-liquid extraction by adding 4 mL of methyl tert-butyl ether (MTBE) and shaking vigorously for 2 minutes.
- Allow the phases to separate and collect the upper (MTBE) layer. Repeat the extraction two more times, pooling the MTBE extracts.
- Derivatization (Esterification):
 - Add 1 mL of acidic methanol (10% H₂SO₄ in methanol) to the pooled extract.
 - Incubate in a water bath at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.
 - After incubation, add 10 mL of a saturated sodium bicarbonate solution to neutralize the acid. Shake for 2 minutes.
- Final Preparation:
 - Collect the upper MTBE layer containing the methylated analytes.
 - Dry the extract by passing it through anhydrous sodium sulfate.
 - Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
 - The sample is now ready for injection into the GC-ECD system.

Safety and Handling

Dibromoacetic acid is a hazardous substance and must be handled with appropriate safety precautions.[3][16][17]

Table 4: Safety and Handling Guidelines for Dibromoacetic Acid



Aspect	Guideline
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[16][18]
Handling	Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using.[16]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up.[16][17]
Spills	Evacuate the area. Wear appropriate PPE. Sweep up the solid material, place it in a sealed container for disposal. Ventilate the area and wash the spill site after cleanup.[16][18]
First Aid: Inhalation	Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
First Aid: Skin Contact	Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16]
First Aid: Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][17]

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16] |

This document is intended for informational purposes for qualified research professionals and does not constitute a safety manual. Always consult the specific Safety Data Sheet (SDS) for the material before use and follow all institutional safety guidelines.



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